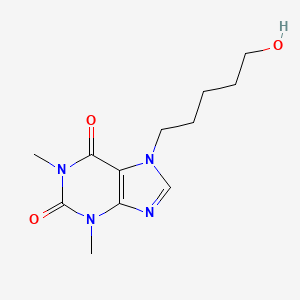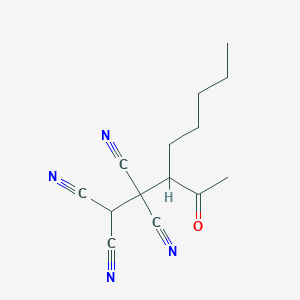
3-Acetyloctane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyloctane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C12H16N4O It is a derivative of octane, featuring four cyano groups and an acetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloctane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with ketones in 1,4-dioxane containing a catalytic amount of hydrochloric acid. This method is widely used due to its general applicability and the possibility of obtaining high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the solvent-free synthesis method, which conforms to green chemistry principles, is a promising approach. This method involves the reaction of tetracyanoethylene with ketones under solvent-free conditions, resulting in high conversion rates and yields .
化学反应分析
Types of Reactions
3-Acetyloctane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .
科学研究应用
3-Acetyloctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-Acetyloctane-1,1,2,2-tetracarbonitrile involves the alkylation of nucleophilic regions of tumor-cell DNA. This alkylation process inhibits the proliferation of malignant cells, making it a potential anticancer agent . The compound’s reactivity is attributed to the mutual activation of the closely positioned cyano groups, which enhances its pharmacophoric activity .
相似化合物的比较
Similar Compounds
1,1,2,2-Cyclopropane-tetracarbonitrile: This compound has a similar structure but features a cyclopropane ring instead of an octane chain.
4-Oxoalkane-1,1,2,2-tetracarbonitriles: These compounds are also derivatives of tetracyanoethylene and are used in the synthesis of heterocyclic systems.
Uniqueness
3-Acetyloctane-1,1,2,2-tetracarbonitrile is unique due to its combination of an acetyl group and four cyano groups on an octane backbone
属性
CAS 编号 |
90138-10-6 |
|---|---|
分子式 |
C14H16N4O |
分子量 |
256.30 g/mol |
IUPAC 名称 |
3-acetyloctane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-4-5-6-13(11(2)19)14(9-17,10-18)12(7-15)8-16/h12-13H,3-6H2,1-2H3 |
InChI 键 |
NXDBULMLLLCCOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
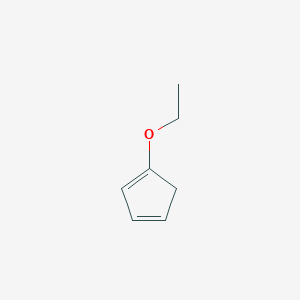
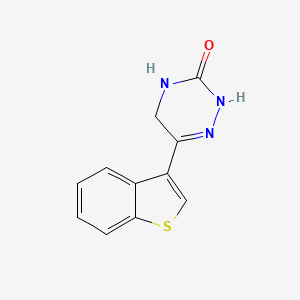
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
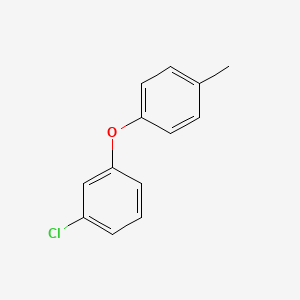
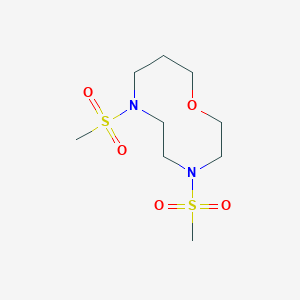
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
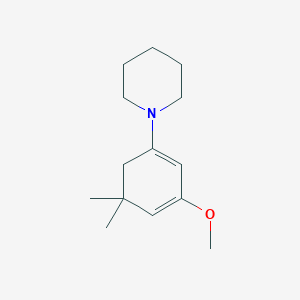
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)

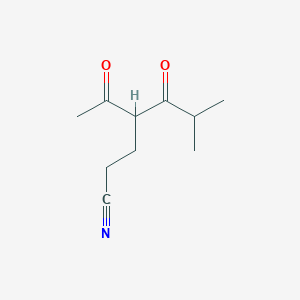
oxophosphanium](/img/structure/B14379739.png)

